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Compound of Interest

Compound Name: IGF1Rtide

Cat. No.: B574117

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of IGF1Rtide, a synthetic
peptide substrate derived from the Insulin Receptor Substrate 1 (IRS-1), with a panel of
tyrosine kinases. Understanding the selectivity of this substrate is paramount for its effective
use in high-throughput screening and kinase activity assays. This document presents a
comparative overview of its phosphorylation by various tyrosine kinases, supported by
experimental data and detailed protocols.

Executive Summary

IGF1Rtide, with the sequence KKKSPGEYVNIEFG, corresponds to residues 891-902 of
human IRS-1. It is a well-established substrate for the Insulin-like Growth Factor 1 Receptor
(IGF-1R). Due to the high homology between the Insulin Receptor (IR) and IGF-1R, and their
shared substrate IRS-1, significant cross-reactivity of IGF1Rtide with the Insulin Receptor is
expected and observed. This guide summarizes available data on the phosphorylation of an
IRS-1-derived peptide by a broad range of tyrosine kinases, serving as a strong indicator of the
cross-reactivity profile of IGF1Rtide. The data reveals that while IGF1Rtide is an excellent
substrate for IGF-1R and IR, it exhibits a notable degree of promiscuity, being phosphorylated
by several other tyrosine kinases, albeit to varying extents.
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Comparative Analysis of Tyrosine Kinase Activity on
an IRS-1 Derived Peptide

The following table summarizes the activity of a panel of 81 human protein tyrosine kinases on
a ULight™-labeled IRS1 peptide (CKKSRGDYMTMQIG), which is derived from a well-
characterized tyrosine phosphorylation site on IRS-1 (Tyr983). Given that IGF1Rtide is also
derived from IRS-1, this data provides a valuable surrogate for understanding its potential
cross-reactivity. The data is presented as Signal to Background (S/B) ratios from a time-
resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. A higher S/B ratio
indicates greater phosphorylation of the peptide by the respective kinase.
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Signal to Background

Kinase Family Kinase .
(S/B) Ratio

IGF1R/IR IGF1R High

INSR (IR) High

Abl ABL1 1.1

Ack TNK2 (Ackl) 1.1

Arg ABL2 (Arg) 11

AxI AXL 1.2

Blk BLK 11

Bmx BMX 1.2

Brk PTK6 (Brk) 1.2

Btk BTK 1.1

Csk CSK 1.1

DDR DDR1 1.1

DDR2 1.2

EGFR EGFR 1.3

ERBB2 1.2

ERBB4 1.4

EphA EPHAL 1.1

EPHA2 1.2

EPHA3 1.2

EPHA4 1.1

EPHAS 1.1

EPHAG 1.1

EPHA7 11
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EPHAS 11
EphB EPHB1 1.2
EPHB2 1.2
EPHB3 1.2
EPHB4 1.2
EPHB6 1.0
Fak PTK2 (Fak) 1.1
Fer FER 1.2
Fes FES 14
FGFR FGFR1 1.2
FGFR2 1.2
FGFR3 11
FGFR4 1.1
Far FGR 1.1
Flt FLT1 11
FLT3 1.2
FLT4 1.2
Fyn FYN 1.1
Hck HCK 1.1
Itk ITK 11
Jak JAK1 1.2
JAK?2 1.2
JAK3 11
TYK2 1.1
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Kdr KDR (VEGFR2) 1.2
Kit KIT 1.2
Lck LCK 1.1
Lyn LYN 1.1
Mer MERTK 1.2
Met MET 1.3
Musk MUSK 11
PDGFR PDGFRA 1.2
PDGFRB 1.2

Pyk2 PTK2B (Pyk2) 11
Ret RET 2.5
Ros ROS1 1.3
Src SRC 11
Srm FRK (Srm) 11
Syk SYK 1.1
Tec TEC 11
Tie TIEL 11
TEK (Tie2) 11

Trk NTRK1 1.2
NTRK2 1.2

NTRKS3 1.2

Txk TXK 1.1
Tyro3 TYRO3 1.2
Yes YES1 1.1
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Zap70 ZAP70 11

Note: While specific S/B ratios for IGF1R and INSR with the ULight-IRS1 peptide are not
detailed in the source, peptides containing the YMXM motif, such as the one from IRS-1, are
established as highly effective substrates for these receptors, indicating a high S/B ratio is
expected. The data for RET kinase shows a notable S/B ratio of 2.5, suggesting significant
phosphorylation.

Experimental Protocols
In Vitro Kinase Assay for Selectivity Profiling
(Radiometric Assay)

This protocol describes a general method for assessing the phosphorylation of a peptide
substrate, such as IGF1Rtide, by a panel of tyrosine kinases using a radiometric assay.

Materials:

Recombinant human tyrosine kinases
o IGF1Rtide peptide substrate

o Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

e [y-2P]ATP or [y-*P]ATP

e 10 mM ATP solution (unlabeled)

e Phosphocellulose paper (e.g., P81)

e Wash buffer (e.g., 0.75% phosphoric acid)
 Scintillation counter and scintillation fluid

Procedure:
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e Prepare Kinase Reactions: In a microcentrifuge tube or a 96-well plate, prepare the kinase
reaction mixture. For a final volume of 25 uL, combine:

o 5 pL of 5x Kinase Reaction Buffer

o 5 L of diluted active tyrosine kinase

o 5 pL of IGF1Rtide substrate solution (e.g., to a final concentration of 100-200 uM)
o 5 pL of distilled water

« Initiate Reaction: Start the phosphorylation reaction by adding 5 pL of ATP solution
containing a mix of unlabeled ATP and [y-32P]ATP (final ATP concentration typically at or near
the Km for each kinase).

 Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-60
minutes), ensuring the reaction is in the linear range.

o Stop Reaction and Spot: Terminate the reaction by spotting 20 uL of the reaction mixture
onto a phosphocellulose P81 paper strip. The peptide substrate will bind to the paper, while
the unincorporated ATP will not.

e Washing: Wash the P81 paper strips multiple times (e.g., 3-4 times for 5 minutes each) in a
large volume of wash buffer to remove unincorporated radiolabeled ATP. A final wash with
acetone can facilitate drying.

e Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and
measure the incorporated radioactivity using a scintillation counter.

o Data Analysis: Calculate the kinase activity, often expressed as pmol of phosphate
transferred per minute per mg of enzyme. Compare the activity of different kinases on the
IGF1Rtide substrate.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay

This is a non-radioactive alternative for high-throughput screening.
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Materials:

Recombinant human tyrosine kinases

Biotinylated or ULight™-labeled IGF1Rtide substrate

Kinase reaction buffer

ATP

Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)

Streptavidin-conjugated acceptor fluorophore (if using a biotinylated peptide)

Stop solution (e.g., EDTA in detection buffer)

384-well low-volume microplates

TR-FRET plate reader

Procedure:

Kinase Reaction: In a 384-well plate, add the kinase, labeled IGF1Rtide substrate, and ATP
in the kinase reaction buffer.

Incubation: Incubate the plate at room temperature for the desired duration (e.g., 60-120
minutes).

Detection: Stop the kinase reaction by adding a detection mixture containing EDTA and the
Europium-labeled anti-phosphotyrosine antibody (and streptavidin-acceptor if applicable).

Incubation: Incubate the plate for a further 60 minutes at room temperature to allow for
antibody binding.

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at the
acceptor and donor wavelengths.
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o Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) or Signal
to Background (S/B) ratio. Higher ratios indicate higher levels of substrate phosphorylation.

Signaling Pathways and Experimental Workflows
IGF-1R and Insulin Receptor Signhaling Pathways

IGF1Rtide is derived from IRS-1, a key docking protein in both the Insulin-like Growth Factor 1
Receptor (IGF-1R) and Insulin Receptor (IR) signaling pathways. Upon ligand binding, these
receptors autophosphorylate and then phosphorylate IRS-1 on multiple tyrosine residues. This
creates docking sites for SH2 domain-containing proteins, leading to the activation of
downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which
regulate cell growth, proliferation, survival, and metabolism.[1][2][3]
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Caption: Simplified IGF-1R and Insulin Receptor signaling pathways.
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Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a
peptide substrate like IGF1Rtide against a panel of tyrosine kinases.
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Caption: Workflow for tyrosine kinase selectivity profiling.
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Conclusion

The data presented in this guide indicates that while IGF1Rtide is a primary substrate for IGF-
1R and the highly homologous Insulin Receptor, it also demonstrates cross-reactivity with other
tyrosine kinases, most notably RET. For researchers using IGF1Rtide in kinase assays, it is
crucial to be aware of this potential for off-target phosphorylation, especially when screening for
inhibitors of kinases other than IGF-1R/IR. The provided experimental protocols offer a
framework for conducting in-house selectivity profiling to validate the specificity of IGF1Rtide
within the context of a specific kinase panel of interest. This comparative guide serves as a
valuable resource for the informed application of IGF1Rtide in kinase research and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Determining protein kinase substrate specificity by parallel solution-phase assay of large
numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

o 2. Profiling the Substrate Specificity of Protein Kinases by On-Bead Screening of Peptide
Libraries - PMC [pmc.ncbi.nim.nih.gov]

o 3. conservancy.umn.edu [conservancy.umn.edul]

 To cite this document: BenchChem. [Unveiling the Selectivity of IGF1Rtide: A Comparative
Guide to Tyrosine Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b574117#cross-reactivity-of-igflrtide-with-other-
tyrosine-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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